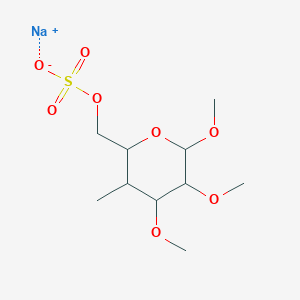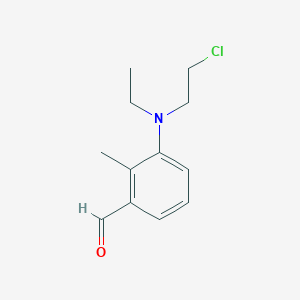
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde is an organic compound with the molecular formula C12H17ClNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an o-methyl group and an n-ethyl-n-chloroethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde typically involves the following steps:
Starting Materials: Benzaldehyde, o-methylbenzaldehyde, n-ethylamine, and chloroethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Análisis De Reacciones Químicas
Types of Reactions
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: o-Methyl-(n-ethyl-n-chloroethylamino)benzoic acid.
Reduction: o-Methyl-(n-ethyl-n-chloroethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
o-Methylbenzaldehyde: Lacks the n-ethyl-n-chloroethylamino group.
n-Ethylbenzaldehyde: Lacks the o-methyl and chloroethyl groups.
Chloroethylbenzaldehyde: Lacks the o-methyl and n-ethyl groups.
Uniqueness
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde is unique due to the presence of both the o-methyl and n-ethyl-n-chloroethylamino groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
3-[2-chloroethyl(ethyl)amino]-2-methylbenzaldehyde |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(8-7-13)12-6-4-5-11(9-15)10(12)2/h4-6,9H,3,7-8H2,1-2H3 |
Clave InChI |
PJJYSIFKGRWWDX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC=CC(=C1C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
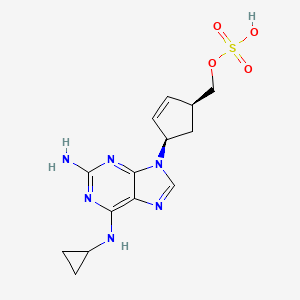
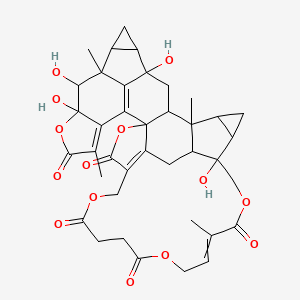
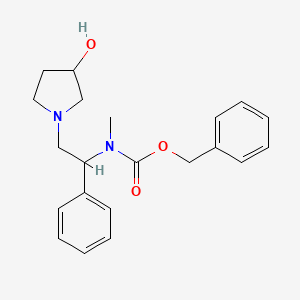
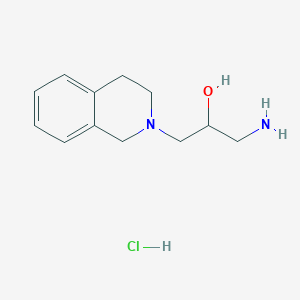
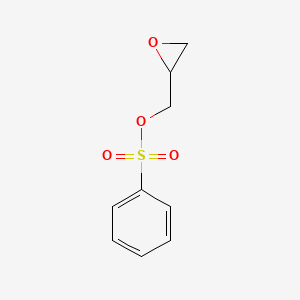
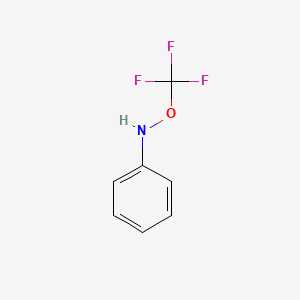

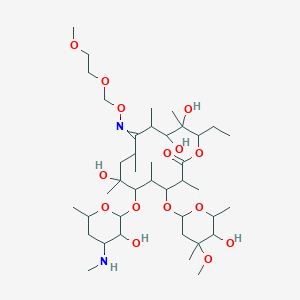
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)

![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)
